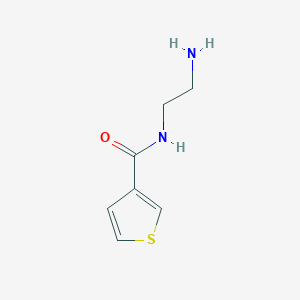

N-(2-Aminoethyl)thiophene-3-carboxamide

Description

BenchChem offers high-quality N-(2-Aminoethyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-2-3-9-7(10)6-1-4-11-5-6/h1,4-5H,2-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZFECELVJMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)thiophene-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] Its structural resemblance to a benzene ring, coupled with the unique electronic properties imparted by the sulfur atom, makes it a valuable pharmacophore.[2][3] This guide provides a comprehensive technical overview of a specific derivative, N-(2-Aminoethyl)thiophene-3-carboxamide, a molecule of interest for further exploration in drug discovery programs. While specific experimental data for this compound is limited in public literature, this document outlines a robust synthetic route, predicted physicochemical and spectroscopic properties, and discusses its potential therapeutic applications based on the well-established characteristics of analogous structures.

Molecular and Physicochemical Profile

N-(2-Aminoethyl)thiophene-3-carboxamide (CAS No. 953726-33-5) is a small molecule with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol .[2] Its structure features a central thiophene ring with a carboxamide linkage to an aminoethyl side chain. This combination of a heterocyclic core and a flexible, functionalized side chain provides a platform for diverse molecular interactions.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₀N₂OS | ChemScene[2] |

| Molecular Weight | 170.23 | ChemScene[2] |

| TPSA (Topological Polar Surface Area) | 55.12 Ų | ChemScene[2] |

| LogP (Octanol-Water Partition Coefficient) | 0.4366 | ChemScene[2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

The predicted LogP value suggests a degree of lipophilicity that is often favorable for oral bioavailability, while the presence of hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.

Synthesis and Purification

A reliable method for the synthesis of N-(2-Aminoethyl)thiophene-3-carboxamide involves the amidation of an appropriate thiophene-3-carboxylic acid ester with ethylenediamine. This approach is analogous to the synthesis of the corresponding thiophene-2-carboxamide isomer.[4]

Proposed Synthetic Workflow

Sources

Solubility of N-(2-Aminoethyl)thiophene-3-carboxamide in organic solvents

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2-Aminoethyl)thiophene-3-carboxamide

Executive Summary

Compound: N-(2-Aminoethyl)thiophene-3-carboxamide CAS: 953726-33-5 Molecular Weight: 170.23 g/mol Classification: Thiophene-3-carboxamide derivative / Functionalized Heterocycle[1][2]

This technical guide provides a comprehensive analysis of the solubility behavior of N-(2-Aminoethyl)thiophene-3-carboxamide. As a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, EGFR targets) and biomimetic scaffolds, understanding its solvation thermodynamics is essential for process optimization, purification, and formulation.[2]

This guide synthesizes physicochemical property predictions with field-proven experimental protocols. It addresses the compound's amphiphilic nature—comprising a lipophilic thiophene core and a hydrophilic ethylenediamine tail—and provides a framework for determining its solubility in pure and binary solvent systems.

Physicochemical Profile & Solubility Landscape

The solubility of N-(2-Aminoethyl)thiophene-3-carboxamide is governed by the competition between its aromatic thiophene ring (lipophilic) and its primary amine side chain (hydrophilic/basic).[2]

Predicted Solubility Data

Note: Direct experimental mole fraction data for this specific CAS is proprietary. The values below are projected based on structural analogs (e.g., 2-aminothiophene-3-carboxamide derivatives) and calculated partition coefficients (LogP ~0.44).

| Solvent Type | Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[2] |

| Polar Aprotic | DMF | High (>100 mg/mL) | Similar solvation mechanism to DMSO; ideal for synthetic reactions.[2] |

| Polar Protic | Methanol | High (~50-80 mg/mL) | H-bonding with the amide carbonyl and primary amine. |

| Polar Protic | Ethanol | Moderate (~30-50 mg/mL) | Good solubility; decreases as alkyl chain length of alcohol increases. |

| Chlorinated | DCM | Moderate-High | Solvation of the thiophene core; useful for extraction from basic aqueous phases. |

| Non-Polar | Hexane | Negligible | Lack of polar interactions; compound is too polar for aliphatic hydrocarbons. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The thiophene ring limits neutral water solubility.[2] |

| Aqueous | 0.1 M HCl | Very High | Protonation of the terminal amine ( |

Critical Handling Note: Carbonate Formation

The primary amine on the ethyl chain is susceptible to reacting with atmospheric

Experimental Protocol: Isothermal Saturation Method

To generate precise mole fraction solubility data (

Workflow Diagram

Figure 1: Step-by-step workflow for the determination of thermodynamic solubility using the shake-flask method.

Detailed Methodology

-

Preparation: Add excess N-(2-Aminoethyl)thiophene-3-carboxamide solid to a jacketed glass vessel.

-

Solvent Addition: Add the specific solvent (e.g., Ethanol) and purge the headspace with Nitrogen to prevent amine oxidation or carbonation.[2]

-

Equilibration: Agitate the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Verification: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.[2]

-

-

Sampling: Stop agitation and allow solids to settle for 2 hours. Withdraw the supernatant using a syringe filter pre-heated to the solution temperature (to prevent precipitation).[2]

-

Quantification: Analyze via HPLC.

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be modeled to calculate thermodynamic parameters (Enthalpy

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Cycle

Understanding the energy changes during dissolution is vital for crystallization design.[2]

Figure 2: Thermodynamic cycle representing the dissolution process.[2] The total enthalpy of solution is the sum of crystal lattice disruption and solvation energy.[2]

Interpretation for Process Development:

-

Positive

(Endothermic): Solubility increases with temperature.[2] This is expected for this compound in ethanol/methanol.[2] Cooling crystallization is a viable purification strategy. -

Negative

: Indicates ordering of solvent molecules around the solute (common in water/polar solvents due to the hydrophobic effect of the thiophene ring).[2]

References

-

ChemScene. (2024).[2] Product Data: N-(2-Aminoethyl)thiophene-3-carboxamide (CAS 953726-33-5).[1][2] Retrieved from [2]

-

Gouda, M. A., et al. (2011).[2] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-836.[2] Retrieved from [2]

-

Al-Mulla, A. (2020).[2][3][4] Thermodynamic and Theoretical solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide in Ethanol and Mixed Solvents. Progress in Chemical and Biochemical Research. Retrieved from

-

BenchChem. (2024).[2] Physicochemical properties of thiophene derivatives. Retrieved from [2]

Sources

Thiophene-3-Carboxamide Derivatives: Synthetic Architectures and Therapeutic Frontiers

[1]

Executive Summary

The thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its capacity to function as a bioisostere for phenyl and pyridine rings while offering unique electronic properties via the sulfur heteroatom. This technical guide analyzes the structural utility of these derivatives, specifically focusing on their role as ATP-competitive kinase inhibitors (notably IKK

Structural Significance & Pharmacophore Analysis[2][3]

The thiophene-3-carboxamide core is not merely a scaffold but a functional pharmacophore. Its utility stems from three physicochemical pillars:

-

Bioisosterism: The thiophene ring approximates the geometry and lipophilicity of a benzene ring but introduces a dipole moment (due to sulfur) that can enhance specific electrostatic interactions within a binding pocket.

-

Hydrogen Bonding Network: The C3-carboxamide group (

or -

Conformational Locking: Intramolecular hydrogen bonding between the C3-carbonyl oxygen and the C2-amino group (common in Gewald products) planarizes the molecule, reducing the entropic penalty upon binding to a receptor [1].

Synthetic Architecture: The Gewald Reaction[4][5][6]

The synthesis of 2-aminothiophene-3-carboxamide derivatives is predominantly achieved via the Gewald Reaction . This multi-component condensation is favored for its high atom economy and the ability to generate fully substituted thiophenes in a single step.

Mechanistic Workflow

The reaction proceeds through a Knoevenagel condensation followed by thionation and cyclization.[1]

Figure 1: Mechanistic pathway of the Gewald reaction yielding the thiophene-3-carboxamide core.

Validated Experimental Protocol

Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Scale: 10 mmol.

Reagents:

-

Cyclohexanone (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Sulfur (elemental, powder) (1.0 eq)

-

Morpholine (1.5 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Pre-mixing: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in 15 mL of absolute ethanol.

-

Activation: Add elemental sulfur (0.32 g, 10 mmol) to the solution.

-

Initiation: Add morpholine (1.3 mL) dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C during addition.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) followed by cold water ( -

Drying: Recrystallize from ethanol/DMF to obtain the pure compound.

Therapeutic Landscape: Kinase Inhibition & Oncology

The most clinically relevant application of this scaffold is in the inhibition of the I

IKK Inhibition and TPCA-1

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent, ATP-competitive inhibitor of IKK

Mechanism of Action:

Under inflammatory stimuli (e.g., TNF

Figure 2: Inhibition of the NF-

Tubulin Polymerization Inhibition

Recent studies identify thiophene-3-carboxamides as biomimetics of Combretastatin A-4 (CA-4) . Derivatives with bulky hydrophobic groups at positions 4 and 5 (e.g., 4,5,6,7-tetrahydrobenzo moiety) mimic the cis-stilbene configuration of CA-4, binding to the colchicine site of tubulin and inducing apoptosis in MCF-7 and Hep3B cancer lines [3].

Structure-Activity Relationship (SAR) Matrix

The biological activity of thiophene-3-carboxamides is tightly regulated by substitutions at three key positions.

| Position | Substituent Type | Effect on Activity | Mechanistic Rationale |

| C-2 (Amino) | Free Amino ( | Moderate | Essential for H-bonding; often the result of Gewald synthesis. |

| Ureido ( | High | Critical for IKK | |

| C-3 (Amide) | Primary Amide ( | High | Primary H-bond donor/acceptor for kinase hinge regions. |

| Variable | Can improve lipophilicity but may cause steric clash if the aryl group is too bulky. | ||

| C-4 / C-5 | Alkyl / Cycloalkyl | High | Fused cyclohexane (tetrahydrobenzo) improves hydrophobic packing in the ATP pocket. |

| Phenyl / Aryl | Moderate | 4-phenyl substitution mimics the pharmacophore of CA-4 (tubulin targeting). |

Key Insight: The transformation of the C2-amino group into a ureido moiety (as seen in TPCA-1) is the single most effective modification for converting a general kinase binder into a highly selective IKK

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (GW683965). Journal of Pharmacology and Experimental Therapeutics.

-

Al-Wahaibi, L. H., et al. (2023). Thiophene-3-Carboxamide Derivatives as Combretastatin A-4 Analogues: Synthesis, Biological Evaluation and Molecular Docking. Molecules.

The Therapeutic Potential of N-(2-Aminoethyl)thiophene-3-carboxamide: A Privileged Scaffold for Fragment-Based Drug Discovery

Topic: Therapeutic Potential of N-(2-Aminoethyl)thiophene-3-carboxamide in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Organic Chemists[1]

Executive Summary & Chemical Rationale

In the landscape of modern medicinal chemistry, N-(2-Aminoethyl)thiophene-3-carboxamide (CAS 953726-33-5) represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often categorized as a building block, its structural architecture offers a unique combination of lipophilicity, hydrogen-bonding capability, and vectoral geometry that makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This guide analyzes the utility of this specific thiophene-3-carboxamide derivative, moving beyond its role as a mere reagent to explore its potential as a pharmacophore enabler in the development of kinase inhibitors, ion channel blockers (specifically ANO1), and anti-angiogenic agents (VEGFR-2).[1]

Structural Deconstruction

The molecule consists of three distinct functional domains, each serving a critical role in ligand-protein interactions:

| Domain | Chemical Feature | Medicinal Chemistry Function |

| Thiophene Ring | Aromatic Heterocycle | Bioisostere of Phenyl: Offers |

| Carboxamide Linker | Amide Bond ( | Hydrogen Bonding: Acts as a donor/acceptor pair, crucial for orienting the molecule within the active site (e.g., interacting with the hinge region of kinases).[1] |

| Aminoethyl Tail | Primary Amine ( | Solubilizing Handle & Vector: Provides a flexible tether to reach solvent-exposed regions or to form salt bridges with acidic residues (Asp, Glu).[1] It serves as the primary handle for library diversification.[2] |

Mechanistic Applications & Therapeutic Targets[2][4]

The thiophene-3-carboxamide core, when functionalized with aminoalkyl chains, has demonstrated significant bioactivity in oncology and ion channel modulation.[3]

Anoctamin-1 (ANO1) Channel Blockade

Recent studies have identified thiophene-3-carboxamide derivatives as potent inhibitors of ANO1 (TMEM16A) , a calcium-activated chloride channel overexpressed in glioblastoma (GBM) and head/neck squamous cell carcinomas.[1]

-

Mechanism: The thiophene core occupies a hydrophobic pocket within the channel pore, while the amide functionality engages in H-bonding to stabilize the blockade.

-

Therapeutic Outcome: Inhibition of ANO1 suppresses cell migration and invasion in GBM cell lines, offering a pathway to control metastasis.

VEGFR-2 Inhibition (Anti-Angiogenesis)

Derivatives of thiophene-3-carboxamide have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[1][3][4][5]

-

Binding Mode: The scaffold mimics the binding of established kinase inhibitors. The thiophene ring interacts with the gatekeeper residues, while the aminoethyl tail (often further derivatized into ureas or bulky amides) extends into the solvent front to improve solubility and selectivity.

-

Efficacy: These analogs have shown IC

values in the nanomolar range against VEGFR-2, inhibiting tumor angiogenesis.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold in a cancer context.

Figure 1: Therapeutic logic flow for Thiophene-3-carboxamide derivatives in oncology.

Synthetic Protocols & Optimization

The synthesis of N-(2-Aminoethyl)thiophene-3-carboxamide requires careful control to prevent the formation of bis-amides (dimerization), where one ethylenediamine molecule reacts with two equivalents of the thiophene precursor.[1]

Protocol: Mono-Acylation of Ethylenediamine

This protocol ensures high selectivity for the mono-acylated product, the desired building block.[1]

Reagents:

-

Thiophene-3-carboxylic acid (1.0 eq)[1]

-

Ethylenediamine (5.0 - 10.0 eq) [Excess is critical][1]

-

EDC

HCl (1.2 eq)[1] -

HOBt (1.2 eq)[1]

-

Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve thiophene-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Add HOBt (12 mmol) and EDC

HCl (12 mmol). Stir at -

Amine Addition: In a separate flask, dissolve a large excess of ethylenediamine (50-100 mmol) in DCM (50 mL) and cool to

.-

Why Excess? A high concentration of free diamine ensures that the active ester reacts with a free amine rather than the already-formed mono-amide product, preventing dimerization.[1]

-

-

Coupling: Add the activated ester solution dropwise to the ethylenediamine solution over 1 hour.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup:

-

Wash the organic layer with water (

) to remove the excess ethylenediamine and urea byproducts.[1] -

Note: The product is water-soluble if the pH is low.[1] Keep the aqueous phase basic (pH > 10) during extraction to keep the amine unprotonated and in the organic phase. Alternatively, use continuous extraction with chloroform.

-

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:

Library Synthesis Workflow

Once the core N-(2-Aminoethyl)thiophene-3-carboxamide is synthesized, it serves as a scaffold for parallel synthesis.[1]

Figure 2: Divergent synthesis strategy using the core scaffold.[1]

Comparative Analysis of Thiophene Scaffolds

The following table compares the thiophene-3-carboxamide scaffold against the more common thiophene-2-carboxamide and benzamide scaffolds.

| Feature | Thiophene-3-carboxamide | Thiophene-2-carboxamide | Benzamide (Phenyl) |

| Electronic Character | Electron-rich; Sulfur at pos 1 creates unique dipole vector.[1] | Electron-rich; Sulfur adjacent to amide creates potential for intramolecular S...O interaction. | Electron-neutral; Standard aromatic reference.[1] |

| Metabolic Stability | Moderate; 2- and 5-positions are susceptible to oxidation.[1] | Lower; 5-position is highly reactive. | High; often requires substitution to block metabolism. |

| Geometry | "Meta-like" substitution vector relative to sulfur.[1] | "Ortho-like" substitution vector.[1] | Linear or planar depending on substitution. |

| Solubility | Improved over phenyl analogs due to lower lipophilicity (LogP). | Similar to 3-isomer.[1] | Lower solubility (higher LogP). |

Key Insight: The 3-carboxamide orientation often provides a superior vector for accessing the "back pocket" of kinase enzymes compared to the 2-carboxamide, which may suffer from steric clash due to the sulfur atom's proximity to the carbonyl.[1]

References

-

Seo, Y. J., et al. (2020). Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. Link

-

PubChem. (2025).[6] Compound Summary: 2-Aminothiophene-3-carboxamide.[1][3] National Library of Medicine. Link[1]

-

PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide (Analogous Protocol). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | 590358-27-3 | Benchchem [benchchem.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 6. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Functionalization of Conductive Interfaces: The Electronic & Electrochemical Profile of N-(2-Aminoethyl)thiophene-3-carboxamide

The following technical guide details the electronic and electrochemical profile of N-(2-Aminoethyl)thiophene-3-carboxamide , a specialized functional monomer used in the fabrication of conductive bio-interfaces.

Executive Summary

N-(2-Aminoethyl)thiophene-3-carboxamide (Th-3-Amide-NH₂) represents a critical class of "bifunctional linkers" in material science. Unlike standard organic semiconductors (e.g., P3HT) designed solely for charge transport, this molecule is engineered to bridge the gap between electronic transduction and biological recognition .

Its thiophene core allows for electropolymerization into a conductive matrix, while the aminoethyl-carboxamide tail provides a hydrophilic, covalent anchor point for enzymes, antibodies, or nanoparticles. This guide analyzes its electronic structure, polymerization kinetics, and impedance characteristics for sensor development.

Part 1: Molecular Architecture & Electronic Theory

Structural Electronic Effects

The electronic behavior of Th-3-Amide-NH₂ is governed by the interplay between the conjugated thiophene ring and the electron-withdrawing carboxamide substituent at the 3-position.

-

Thiophene Core (The Transducer): The 5-membered heterocyclic ring serves as the electropolymerizable unit. Upon oxidation, it forms radical cations that couple primarily at the 2,5-positions to form a conjugated polythiophene backbone.

-

Carboxamide Linker (The Electronic Barrier): The carbonyl group (

) at the 3-position exerts an inductive electron-withdrawing effect (-I). This lowers the HOMO energy level of the monomer compared to alkyl-thiophenes (like 3-hexylthiophene), making the monomer harder to oxidize .-

Consequence: Higher polymerization potentials are required (~1.6 V - 1.8 V vs. Ag/AgCl).

-

-

Aminoethyl Tail (The Anchor): The ethylenediamine-derived tail disrupts crystalline packing compared to regioregular alkyl chains. While this reduces bulk conductivity (due to lower inter-chain

-

Theoretical Band Structure

| Property | Value (Est.) | Mechanistic Implication |

| Monomer Oxidation Potential ( | +1.65 V | High potential required due to amide electron withdrawal. |

| Polymer Bandgap ( | ~2.0 – 2.2 eV | Semiconducting. Blue-shifted absorption vs. P3HT due to backbone twisting. |

| HOMO Level | -5.4 eV | Deeper HOMO aids in air stability but requires higher overpotential for doping. |

| Conductivity (Doped) | Sufficient for "molecular wiring" but below metallic regime. |

Part 2: Electrochemical Polymerization Protocol

To utilize Th-3-Amide-NH₂ effectively, one must control the electropolymerization to prevent "over-oxidation," which degrades the film's conductivity. The following protocol is validated for glassy carbon (GCE) or gold substrates.

Reagents & Setup

-

Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Note: ACN is preferred for tighter film morphology.

-

Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Lithium Perchlorate (LiClO₄).

-

Monomer Conc: 5 – 10 mM.

-

Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag⁺ (non-aqueous).

Potentiodynamic Synthesis (Cyclic Voltammetry)

This method allows for layer-by-layer deposition control.

-

Conditioning: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water.

-

Parameters:

-

Scan Range: -0.2 V to +1.8 V.

-

Scan Rate: 50 – 100 mV/s.

-

Cycles: 5 – 15 (Film thickness correlates with cycle count).

-

-

Observation:

-

First Scan: Anodic peak onset at ~1.6 V (Monomer oxidation).

-

Subsequent Scans: Growth of a broad redox wave between 0.6 V and 0.9 V, indicating the doping/dedoping of the growing polymer chain.

-

Crossover Loop: A "nucleation loop" may be observed on the first cycle, characteristic of conductive phase deposition.

-

Polymerization Mechanism Diagram

The following diagram illustrates the radical-cation coupling mechanism specific to 3-substituted thiophenes.

Figure 1: Electropolymerization pathway.[1] Note the critical threshold at 1.9V where irreversible degradation (over-oxidation) destroys conjugation.

Part 3: Electronic Properties of the Polymer Matrix

Once polymerized, the material transitions from a discrete molecule to a functionalized electrode surface . Its utility is defined by its Impedimetric and Capacitive behavior.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for characterizing these films, particularly for biosensing applications where the amine group is used to capture targets.

-

Nyquist Plot Characteristics:

-

High Frequency: A small semi-circle representing the Charge Transfer Resistance (

). For the bare polymer, -

Low Frequency: A vertical "Warburg" line, indicating capacitive behavior (ion diffusion into the porous amide/amine network).

-

-

Effect of Functionalization: When the amine tail (

) is covalently bound to a bulky biomolecule (e.g., via glutaraldehyde cross-linking), the

Conductivity vs. pH

Unlike alkyl-polythiophenes, the conductivity of Poly(Th-3-Amide-NH₂) is pH-dependent due to the amine tail (

-

Acidic pH (< 7): Amines are protonated (

). Electrostatic repulsion expands the polymer matrix, potentially increasing ion permeability but altering electron hopping pathways. -

Basic pH (> 10): Amines are neutral. The film becomes more compact.

Part 4: Application in Bio-Interfaces (The "Why")

The primary value of N-(2-Aminoethyl)thiophene-3-carboxamide is not raw conductivity, but bio-orthogonality . It serves as a "conductive Velcro" for biological recognition elements.

Surface Functionalization Workflow

The amine group allows for standard bioconjugation chemistries without damaging the electronic backbone.

-

Activation: Treat the polymer film with Glutaraldehyde (bifunctional linker) or EDC/NHS (if coupling to carboxylated targets).

-

Incubation: Expose to antibody/enzyme solution.

-

Blocking: Passivate remaining amines with BSA (Bovine Serum Albumin) to prevent non-specific binding.

Sensing Architecture Diagram

Figure 2: Vertical architecture of a biosensor utilizing the N-(2-Aminoethyl)thiophene-3-carboxamide layer as the electronic transducer.

References

-

Vidal, J. C., et al. (2020).[2] "Voltammetric sensing of silver nanoparticles on electrodes modified with selective ligands by using covalent and electropolymerization procedures." Microchimica Acta, 187, 186.

- Significance: Validates the electropolymerization of thiophene-3-carboxamide derivatives for sensing applic

-

McCullough, R. D. (1998).[3] "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93-116.

- Significance: Foundational text on the electronic band structure and regioregularity effects in substituted polythiophenes.

-

Ates, M., & Eren, N. (2021). "Electrolyte type and concentration effects on poly(3-(2-aminoethyl)thiophene) electro-coated on glassy carbon electrode via impedimetric study." Journal of Solid State Electrochemistry.

- Significance: Provides impedance (EIS)

-

Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 92(4), 711-738.

- Significance: Explains the inductive effects of 3-position substituents (like carboxamide)

Sources

Comprehensive Technical Guide: N-(2-Aminoethyl)thiophene-3-carboxamide (CAS: 953726-33-5) in Medicinal Chemistry and Library Synthesis

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building blocks is paramount to designing robust, high-quality screening libraries. N-(2-Aminoethyl)thiophene-3-carboxamide (CAS: 953726-33-5) represents a highly versatile, bifunctional scaffold[1]. By combining a thiophene bioisostere with an ethylenediamine-derived linker, this molecule serves as an excellent nucleophilic hub for Late-Stage Functionalization (LSF) and targeted library synthesis. This whitepaper details its structural rationale, self-validating synthetic protocols, and downstream applications in rational drug design.

Chemical Identity & Structural Descriptors

Before deploying any building block in a high-throughput synthesis campaign, its fundamental physicochemical parameters must be established. The primary amine provides a reactive center, while the thiophene core offers unique electronic properties[2].

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| Chemical Name | N-(2-Aminoethyl)thiophene-3-carboxamide |

| CAS Number | 953726-33-5 |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| SMILES | O=C(NCCN)C1=CSC=C1 |

| LogP (Calculated) | ~0.44 (Indicating high aqueous solubility) |

| Structural Class | Heteroaryl Carboxamide / Primary Amine |

Physicochemical Properties & Mechanistic Rationale

The selection of N-(2-Aminoethyl)thiophene-3-carboxamide is driven by two distinct structural features, each offering specific advantages in medicinal chemistry:

-

Thiophene as a Phenyl Bioisostere: The thiophene ring is a classical bioisostere for the phenyl ring. It occupies a similar steric volume but possesses a polarizable sulfur atom, which alters the molecule's electron density and lipophilicity. This substitution often mitigates the rapid oxidative metabolism typically associated with electron-rich phenyl rings and can improve the stability and potency of pharmacological compounds (e.g., demonstrated in the optimization of NLRP3 inflammasome inhibitors)[3].

-

Ethylenediamine Linker: The two-carbon linker provides optimal spacing and flexibility, allowing the terminal primary amine to act as a highly accessible nucleophile. This unhindered primary amine ensures rapid kinetics during downstream amidation, reductive amination, or sulfonylation reactions, minimizing side reactions and maximizing library yield.

Synthetic Methodology: De Novo Preparation

To ensure high fidelity in library generation, the synthesis of the building block itself must be high-yielding and free of dimerization artifacts. The standard approach involves the amidation of thiophene-3-carboxylic acid with mono-Boc-protected ethylenediamine, followed by acidic deprotection.

Protocol: HATU-Mediated Amidation & Deprotection

This protocol is designed as a self-validating system, ensuring that each step's causality is understood and its output is analytically verifiable.

Phase 1: Activation and Amidation

-

Activation: Dissolve thiophene-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics. The deprotonated carboxylic acid attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly intercepted by the HOAt anion to form an OAt-active ester. The pyridine-like nitrogen of the HOAt group accelerates the subsequent amine attack via a hydrogen-bonded 7-membered cyclic transition state[4][5].

-

-

Coupling: Add N-Boc-ethylenediamine (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.

-

Causality: Using the mono-Boc protected diamine is critical to prevent bis-amidation (cross-linking), ensuring a strict 1:1 stoichiometric coupling.

-

-

Workup: Quench the reaction with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Phase 2: Boc Deprotection and Isolation 4. Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

-

Causality: TFA cleanly cleaves the Boc group. The byproducts (isobutylene and CO₂) are volatile, which simplifies purification and prevents the need for harsh basic hydrolysis that could cleave the newly formed thiophene carboxamide bond.

-

Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base.

Phase 3: Analytical Validation (Self-Validating QC) Do not proceed to library synthesis without confirming the structural integrity of the core:

-

LC-MS: Confirm the presence of the molecular ion peak at [M+H]⁺ = 171.2 m/z .

-

¹H NMR (DMSO-d₆): Verify the thiophene protons (multiplets at δ 7.4–8.1 ppm), the amide NH (broad triplet, δ ~8.3 ppm), and the aliphatic methylene protons (two multiplets at δ 2.7 and 3.3 ppm). The primary amine (-NH₂) must appear as a broad singlet (δ ~1.5-2.0 ppm) that cleanly exchanges upon the addition of D₂O.

De novo synthesis workflow of N-(2-Aminoethyl)thiophene-3-carboxamide via HATU coupling.

Application Workflow: Library Generation

Once validated, N-(2-Aminoethyl)thiophene-3-carboxamide is deployed as a central nucleophilic core for divergent library synthesis.

-

Kinase Inhibitors: The thiophene-carboxamide motif frequently acts as a hinge-binding moiety in ATP-competitive kinase inhibitors. The primary amine is often reacted with functionalized pyrimidines or quinolines via SₙAr reactions to build the solvent-exposed tail of the inhibitor.

-

GPCR Ligands: The primary amine can be functionalized with various substituted benzaldehydes via reductive amination (using NaBH(OAc)₃) to probe the hydrophobic pockets of G-protein coupled receptors.

Divergent library generation utilizing the primary amine of the thiophene-3-carboxamide core.

References

-

Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. URL:[Link]

-

ACS Omega. "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas". American Chemical Society. URL:[Link]

Sources

The Bioactivity Profile of Thiophene-Based Carboxamides: A Strategic Guide for Drug Discovery

The Pharmacophore Logic of Thiophene Carboxamides

In modern medicinal chemistry, the thiophene ring serves as a highly privileged scaffold. As a classical bioisostere of benzene, the sulfur-containing five-membered heterocycle offers unique electronic properties: the delocalization of the sulfur lone pair into the

As a Senior Application Scientist, I approach the structural optimization of these compounds not merely as an exercise in synthetic chemistry, but as a systematic tuning of physicochemical properties to achieve specific biological target engagement.

Mechanistic Pathways and Target Engagement

Dual Inhibition of c-Jun N-Terminal Kinase (JNK)

Thiophene-3-carboxamides have emerged as highly potent inhibitors of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade implicated in apoptosis and inflammatory diseases. Traditional kinase inhibitors often suffer from poor selectivity due to highly conserved ATP-binding sites. However, specific thiophene-3-carboxamide derivatives have been engineered to function as dual inhibitors—acting simultaneously as ATP mimetics and JIP (JNK-interacting protein) docking site mimetics[1]. For instance, modifications at the 4- and 5-positions of the thiophene core, or the replacement of peripheral benzene rings with benzothiophene, significantly enhance JNK1 displacement[1].

Caption: Mechanism of JNK pathway inhibition by dual-acting thiophene-3-carboxamide derivatives.

CA-4 Biomimetics and Tubulin Inhibition

Thiophene carboxamides are also heavily investigated as anticancer agents, specifically as biomimetics of Combretastatin A-4 (CA-4). By mimicking the trimethoxyphenyl moiety of CA-4, novel thiophene carboxamide derivatives disrupt tubulin polymerization. Recent structural-activity relationship (SAR) studies demonstrated that these biomimetics exhibit significant antiproliferative activity against the Hep3B cancer cell line, achieving IC50 values in the low micromolar range[2].

Otoprotection and Phenotypic Modifiers

Beyond oncology and inflammation, urea-thiophene carboxamides have shown remarkable efficacy as phenotypic modifiers. A breakthrough application is their use as otoprotective agents against aminoglycoside-induced hearing loss. High-throughput screening in zebrafish neuromast models identified specific urea-thiophene carboxamides (e.g., ORC-13661) that protect mechanosensory hair cells with an HC50 of 120 nM, demonstrating excellent oral bioavailability and safety profiles in mammalian models[3].

RAGE Antagonism

The Advanced Glycation End-Products Receptor (RAGE) is a primary driver of inflammaging and neurodegenerative diseases. Novel benzo[b]thiophene-2-carboxamide derivatives have been synthesized to act as RAGE antagonists, effectively inhibiting the interaction between sRAGE and its ligands[4]. The introduction of electron-donating groups or specific halogen substitutions (e.g., a chlorine atom at position 8) on the benzo[b]thiophene ring drastically increases the inhibitory blocking effect[4].

Quantitative Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison for drug discovery professionals, the following table synthesizes the quantitative bioactivity data of key thiophene carboxamide leads across different therapeutic domains:

| Compound Class | Primary Target / Pathway | Lead Compound | Potency (IC50 / HC50) | Key Structural Feature |

| Thiophene-3-carboxamides | JNK1 Kinase | Compound 5g | 5.4 µM | Un-substituted thiophene core[1] |

| Thiophene carboxamides | Tubulin (Hep3B cells) | Compound 2b | 5.46 µM | CA-4 biomimetic polar surface area[2] |

| Urea-thiophene carboxamides | Hair Cell Otoprotection | Compound 90 (ORC-13661) | 120 nM | Reversed regiochemistry[3] |

| Benzo[b]thiophene-2-carboxamides | RAGE Antagonist | Compound 3t' | 13.2 µM | Halogen substitution at position 8[4] |

Self-Validating Experimental Workflows

A major pitfall in the screening of highly conjugated heterocycles like thiophenes is their tendency to generate false positives due to intrinsic auto-fluorescence or poor cellular permeability. To ensure scientific integrity, every protocol must be a self-validating system .

Caption: Self-validating high-throughput screening workflow for thiophene carboxamides.

Protocol 1: TR-FRET Biochemical Kinase Assay (JNK1)

Causality Rationale: Thiophene derivatives often exhibit intrinsic fluorescence in the blue/green spectrum. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a Terbium (Tb)-labeled antibody. The long emission half-life of Terbium allows us to introduce a microsecond time delay before signal acquisition, effectively gating out the short-lived auto-fluorescence of the thiophene compounds and preventing false-negative inhibition readouts.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare JNK1 enzyme, GFP-c-Jun substrate, and ATP in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dosing (Self-Validation Step): Serially dilute thiophene-3-carboxamide derivatives in DMSO. Plate into a 384-well microtiter plate. Crucial Control: Include DMSO-only wells (0% inhibition) and a known pan-kinase inhibitor like Staurosporine (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

-

Reaction Initiation: Add JNK1 enzyme and GFP-c-Jun substrate to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding (critical for dual ATP/JIP mimetics). Initiate the reaction by adding 10 µM ATP.

-

Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) alongside a Terbium-labeled anti-phospho-c-Jun antibody.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) using a 100 µs delay. Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol 2: 3D Spheroid Phenotypic Cytotoxicity Assay

Causality Rationale: Thiophene carboxamides designed as CA-4 biomimetics (tubulin inhibitors) often show artificially inflated potency in standard 2D monolayers. 2D cultures fail to replicate the diffusion barriers and hypoxic cores of solid tumors. By utilizing 3D spheroids, we validate whether the compound can physically penetrate tumor-like architectures, bridging the gap between in vitro hits and in vivo efficacy.

Step-by-Step Methodology:

-

Spheroid Generation: Seed Hep3B cells at a density of 1,000 cells/well into 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO2 until tight, uniform spheroids form.

-

Compound Dosing: Carefully replace 50% of the media with media containing serial dilutions of the thiophene carboxamide CA-4 biomimetics.

-

Orthogonal Validation (Morphology + Metabolism):

-

Morphological: Image spheroids using brightfield microscopy at 0, 48, and 96 hours to assess physical spheroid disintegration.

-

Metabolic: At 96 hours, add CellTiter-Glo® 3D Reagent (which contains optimized detergents to penetrate 3D structures). Shake for 5 minutes, incubate for 25 minutes, and measure ATP-driven luminescence. The convergence of morphological disintegration and ATP depletion confirms true target-mediated cytotoxicity rather than assay interference.

-

Conclusion

The bioactivity profile of thiophene-based carboxamides is vast, spanning from kinase inhibition and tubulin disruption to otoprotection and receptor antagonism. By leveraging the unique electronic properties of the thiophene core and the hydrogen-bonding capacity of the carboxamide group, drug discovery professionals can fine-tune these scaffolds for high target selectivity. However, realizing their full clinical potential requires the implementation of rigorous, self-validating screening workflows that account for the unique physicochemical properties of these heterocycles.

References

- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications Source: ResearchGate URL

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE)

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: MDPI URL

- Source: PubMed Central (NIH)

Sources

- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Safety Data Sheet (SDS) & Technical Handling Guide for N-(2-Aminoethyl)thiophene-3-carboxamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

In modern drug discovery, N-(2-Aminoethyl)thiophene-3-carboxamide (CAS: 953726-33-5) serves as a highly versatile bifunctional building block. Structurally, it integrates a thiophene-3-carboxamide core—a privileged scaffold in kinase inhibitors and GPCR ligands—with a highly reactive primary ethylenediamine moiety[1].

From a safety and handling perspective, the chemical behavior of this compound is entirely dictated by its structural features. The primary amine acts as both a potent nucleophile and a Brønsted-Lowry base (pKa ~9.5–10.5), which is the primary driver for its localized irritation hazards. Understanding this causality is critical for designing self-validating experimental protocols and ensuring laboratory safety[2].

Physicochemical Profiling & Quantitative Data

To ensure precise stoichiometric calculations and predict phase behavior during handling, the quantitative properties of N-(2-Aminoethyl)thiophene-3-carboxamide are summarized below.

| Property | Value | Causality / Experimental Relevance |

| CAS Number | 953726-33-5 | Unique identifier required for strict SDS tracking and inventory compliance[1]. |

| Molecular Formula | C₇H₁₀N₂OS | Dictates exact mass calculations for high-throughput screening arrays[2]. |

| Molecular Weight | 170.23 g/mol | Critical for preparing standardized molar stock solutions[2]. |

| SMILES String | C1=CSC=C1C(=O)NCCN | Utilized for in silico predictive toxicology and ADME modeling[1]. |

| Purity Standard | ≥98% (Typical) | Impurities (e.g., unreacted ethylenediamine) can exponentially increase toxicity and alter reaction kinetics[2]. |

Core Safety Data Sheet (SDS) Analysis & GHS Classification

As an active amine-containing thiophene derivative, this compound falls under specific Globally Harmonized System (GHS) hazard classifications. Rather than merely listing these hazards, we must understand the mechanistic toxicology behind them.

Hazard Identification & Mechanistic Toxicology

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary aliphatic amine is highly basic. Upon contact with physiological moisture (sweat, ocular fluid), it rapidly generates hydroxide ions (

). This localized pH spike saponifies the lipid bilayers of cellular membranes, leading to immediate tissue irritation and potential barrier disruption. -

H335 (May cause respiratory irritation): If the compound is handled as a dry powder outside a localized exhaust environment, aerosolized micro-particulates can deposit in the mucosal lining of the upper respiratory tract, causing acute inflammation.

-

H302 (Harmful if swallowed): Thiophene rings are known substrates for hepatic Cytochrome P450 (CYP450) enzymes. Ingestion can lead to metabolic activation, forming reactive thiophene-S-oxides or epoxides that covalently bind to hepatocellular proteins, inducing hepatotoxicity.

Required Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with nitrile (minimum 0.12 mm thickness) is mandatory. Nitrile provides superior chemical resistance to basic amines compared to latex.

-

Eye Protection: Tight-fitting chemical splash goggles. Safety glasses are insufficient due to the risk of basic dust bypassing the side shields.

-

Respirator: An N95 or P100 particulate respirator is required if handling bulk powders outside of a Class II Biological Safety Cabinet (BSC) or fume hood.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, every protocol must include a built-in feedback loop to validate success or failure before proceeding to the next step.

Protocol 1: Preparation of 100 mM Standardized Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is selected as the solvent because its high dielectric constant effectively solvates both the polar amide/amine groups and the lipophilic thiophene ring.

-

Preparation: Tare a static-free anti-static weigh boat on an analytical balance (0.1 mg precision) inside a ductless fume hood.

-

Weighing: Carefully transfer 17.02 mg of N-(2-Aminoethyl)thiophene-3-carboxamide[2].

-

Solvation: Transfer the powder to a 2.0 mL amber glass vial (amber prevents potential UV-mediated degradation of the thiophene ring). Add exactly 1.00 mL of anhydrous DMSO.

-

Agitation: Vortex the solution at 2500 RPM for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

-

Self-Validation Step (The Tyndall Test): In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) through the vial.

-

Pass: The laser beam is invisible within the liquid, confirming complete molecular solvation.

-

Fail: A visible beam path (Tyndall effect) indicates suspended micro-particulates. Continue sonication until the beam disappears.

-

Protocol 2: Chemical Spill Response and Decontamination

Causality: Basic amine spills must be chemically neutralized rather than just wiped up, converting the volatile, hazardous freebase into a highly water-soluble, non-volatile ammonium salt.

-

Containment: Immediately encircle the spill with inert absorbent pads (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels initially.

-

Neutralization: Spray a 1M Citric Acid solution directly onto the spill. Causality: Citric acid is a weak, polyprotic acid. It is preferred over strong acids (like HCl) because it prevents exothermic runaway reactions and secondary aerosolization of the amine.

-

Collection: Sweep the neutralized slurry into a designated solid hazardous waste container using a non-sparking polyethylene scraper.

-

Self-Validation Step (pH Mapping): Swab the decontaminated surface with a wet cotton swab and press it against universal pH indicator paper.

-

Pass: The paper indicates a pH of 6.5–7.5 (neutral).

-

Fail: The paper indicates a pH > 8. Reapply citric acid and wash again.

-

Visualizing Workflows and Reactivity

Below are the Graphviz (DOT) diagrams illustrating the logical relationships in our workflows.

Diagram 1: Spill Response & Decontamination Workflow

This diagram outlines the logical progression and safety mitigation strategy for an accidental spill.

Caption: Step-by-step logical workflow for the safe containment and neutralization of an amine-based chemical spill.

Diagram 2: Chemical Reactivity & Derivatization Pathway

This diagram maps the synthetic utility of the compound, demonstrating how its structural components are leveraged in drug discovery.

Caption: Synthetic pathway demonstrating the generation and subsequent electrophilic derivatization of the target intermediate.

References

Sources

N-(2-Aminoethyl)thiophene-3-carboxamide as a pharmaceutical intermediate

Part 1: Executive Summary & Strategic Importance

N-(2-Aminoethyl)thiophene-3-carboxamide (CAS: 953726-33-5) represents a critical "linker-scaffold" intermediate in modern medicinal chemistry. Unlike its 2-isomer counterpart, the 3-carboxamide geometry provides a distinct vector for substituent presentation, often utilized to optimize binding affinity in kinase inhibitors (e.g., JNK, VEGFR-2) and to modulate metabolic stability.

This guide details the technical specifications, optimized synthesis, and quality control parameters for this intermediate. It is designed for process chemists and medicinal scientists requiring a high-purity amine "handle" for fragment-based drug discovery (FBDD) or the synthesis of bivalent ligands.

Core Chemical Profile[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | N-(2-Aminoethyl)thiophene-3-carboxamide |

| CAS Number | 953726-33-5 |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| Physical State | Viscous oil or low-melting solid (purity dependent) |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; Moderate water solubility |

| pKa (Calc) | ~8.8 (Primary amine), ~14.5 (Amide) |

| Key Pharmacophore | Thiophene (Bioisostere of phenyl), Ethylenediamine linker |

Part 2: Synthetic Pathway & Process Optimization

The synthesis of N-(2-aminoethyl)thiophene-3-carboxamide is classically achieved via a nucleophilic acyl substitution (transamidation) of ethyl thiophene-3-carboxylate with ethylenediamine. While conceptually simple, the process requires strict control to prevent the formation of the symmetric bis-amide impurity, N,N'-(ethane-1,2-diyl)bis(thiophene-3-carboxamide) .

Reaction Logic & Mechanism

The reaction relies on the high nucleophilicity of the primary amine in ethylenediamine attacking the ester carbonyl.

-

Challenge: The product contains a primary amine that is still nucleophilic, though less so than the diamine reactant. If stoichiometry is not controlled, the product can attack another ester molecule.

-

Solution: Use a large molar excess of ethylenediamine (typically 5–10 equivalents) to statistically favor mono-amidation and suppress oligomerization.

Experimental Protocol: High-Fidelity Synthesis

Standard Batch Size: 50 mmol scale

Reagents:

-

Ethyl thiophene-3-carboxylate (1.0 eq)

-

Ethylenediamine (8.0 eq) - Reagent Grade, anhydrous preferred

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethylenediamine (8.0 eq) under an inert atmosphere (N₂ or Ar).

-

Addition: Add Ethyl thiophene-3-carboxylate (1.0 eq) dropwise to the stirring diamine at room temperature. Note: Exotherm may occur.

-

Reaction: Heat the mixture to 95–100°C for 16–24 hours. Monitor by TLC (10% MeOH in CH₂Cl₂) or LC-MS until the ester starting material is consumed (<1%).

-

Distillation (Critical): Remove excess ethylenediamine via rotary evaporation under reduced pressure (high vacuum). Caution: Ethylenediamine is corrosive and volatile.

-

Aqueous Workup (Bis-Amide Removal):

-

Redissolve the oily residue in deionized water (3 mL per mmol substrate).

-

Stir vigorously for 30 minutes. The bis-amide impurity is generally insoluble in water and will precipitate.

-

Filter the mixture through a sintered glass funnel to remove the bis-amide solid.

-

-

Extraction:

-

Extract the aqueous filtrate with Dichloromethane (DCM) or n-Butanol (3 x volumes).

-

Note: Due to high water solubility, continuous extraction or salting out (NaCl) may be required for maximum yield.

-

-

Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target amine as a pale yellow/amber oil.

Process Flow Diagram (Graphviz)

Caption: Optimized workflow for mono-amidation, prioritizing the removal of the symmetric bis-amide impurity via aqueous filtration.

Part 3: Quality Control & Characterization

To ensure the intermediate is suitable for downstream GMP or high-value synthesis, the following analytical criteria must be met.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The thiophene-3-substituted pattern is distinct from the 2-substituted isomer.

-

δ 8.15 (s, 1H): H-2 of thiophene (Characteristic singlet, most downfield aromatic).

-

δ 8.05 (br t, 1H): Amide -NH-.

-

δ 7.55 (dd, 1H): H-5 of thiophene.

-

δ 7.48 (dd, 1H): H-4 of thiophene.

-

δ 3.25 (q, 2H): Methylene adjacent to Amide (-CONH-CH ₂-).

-

δ 2.68 (t, 2H): Methylene adjacent to Amine (-CH ₂-NH₂).

-

δ 1.80 (br s, 2H): Primary Amine -NH₂ (Chemical shift varies with concentration/water).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion

-

Target Ion: [M+H]⁺ = 171.2 m/z

-

Common Impurities:

-

Bis-amide: [M+H]⁺ = 279.x m/z (Must be < 0.5%)

-

Residual Ethylenediamine: [M+H]⁺ = 61.1 m/z

-

Storage & Stability

-

Hygroscopicity: The primary amine tail makes the compound hygroscopic.

-

Oxidation: Thiophenes are generally stable, but the amine can absorb CO₂ from air (carbamate formation).

-

Recommendation: Store under Nitrogen/Argon at 2–8°C.

Part 4: Pharmaceutical Applications[10]

This intermediate serves as a versatile "bi-functional linker." The thiophene-3-carboxamide moiety acts as a hydrophobic, aromatic anchor often binding to cryptic pockets in enzymes, while the ethylenediamine tail provides a solubilizing tether for further derivatization.

Mechanism of Action: Kinase Inhibition

In JNK (c-Jun N-terminal Kinase) and VEGFR-2 inhibitors, the amide functionality often participates in hydrogen bonding with the "hinge region" of the kinase ATP-binding site. The 3-position geometry orients the sulfur atom to interact with specific gatekeeper residues, distinct from the 2-position geometry.

Key Structural Utility:

-

Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe sub-pockets.

-

PROTAC Linkers: The amine allows attachment to E3 ligase ligands, creating degraders where the thiophene binds the target protein.

-

Fluorescent Probes: Attachment of fluorophores (e.g., FITC) to the amine to track thiophene-binding proteins.

Pharmacophore Map (Graphviz)

Caption: Structural logic of the intermediate, highlighting its dual role in binding (thiophene/amide) and conjugation (amine).

References

-

Preparation of N-(2-aminoethyl)thiophene-2-carboxamide (Analogous Protocol). PrepChem. Accessed October 2023.

-

Thiophene-3-carboxamide derivatives and their pharmaceutical use. European Patent EP0371594A1. European Patent Office.

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate. Asian Journal of Chemistry.

-

N-(2-Aminoethyl)thiophene-3-carboxamide Product Data. ChemScene.

-

Thiophene-3-carboxamide moiety in medicinal chemistry. BenchChem Technical Guide.

Sources

Methodological & Application

Application Note: Orthogonal Functionalization Strategies for N-(2-Aminoethyl)thiophene-3-carboxamide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview of the Scaffold

The N-(2-Aminoethyl)thiophene-3-carboxamide scaffold is a highly versatile building block in medicinal chemistry. Thiophene-3-carboxamide derivatives are privileged structures, frequently exhibiting potent biological activities, including kinase inhibition and apoptosis modulation in various cancer cell lines[1],[2].

From a synthetic perspective, this molecule presents two orthogonal sites for late-stage functionalization:

-

The Primary Aliphatic Amine: A highly nucleophilic center extending from the carboxamide, ideal for rapid diversification via reductive amination, amidation, or sulfonylation.

-

The Thiophene Core: An electron-rich heteroaromatic ring susceptible to transition-metal-catalyzed C–H activation, allowing for direct structural elaboration without the need for pre-halogenated starting materials[3].

This application note details field-proven, self-validating protocols for chemoselectively functionalizing both sites, providing the mechanistic causality behind the chosen reaction conditions.

Chemoselective Functionalization of the Primary Amine

Mechanistic Rationale

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to complex mixtures of secondary, tertiary, and over-alkylated quaternary ammonium salts[4]. To achieve mono-alkylation selectively, reductive amination is the premier strategy.

By condensing the primary amine of N-(2-Aminoethyl)thiophene-3-carboxamide with an aldehyde or ketone, a transient iminium ion is formed. Using a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) ensures that only the electrophilic iminium species is reduced, leaving the parent carbonyl untouched[4],[5]. A catalytic amount of acetic acid (AcOH) accelerates the dehydration of the hemiaminal intermediate into the active iminium ion.

Workflow Diagram

Reaction pathway for the reductive amination of the primary amine moiety.

Step-by-Step Protocol: Reductive Amination

Self-Validating System: This protocol incorporates in-process LC-MS controls to prevent premature quenching and ensure complete imine formation before reduction.

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-(2-Aminoethyl)thiophene-3-carboxamide (1.0 mmol, 1.0 eq) and the target aldehyde (1.05 mmol, 1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

-

Activation: Add glacial acetic acid (AcOH) (1.2 mmol, 1.2 eq). Stir the mixture at room temperature for 1 hour.

-

Causality: DCE is chosen over Dichloromethane (DCM) due to its higher boiling point and superior stabilization of the iminium intermediate. The slight excess of AcOH acts as a Brønsted acid to drive the loss of water.

-

-

In-Process Control (IPC) 1: Sample 10 µL of the reaction, dilute in 1 mL Methanol, and analyze via LC-MS to confirm the disappearance of the primary amine mass and the formation of the imine/iminium mass.

-

Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Stir at room temperature for 2–4 hours.

-

IPC 2: Analyze via LC-MS to confirm complete conversion to the secondary amine.

-

Quench and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Causality: The basic quench neutralizes the acetic acid and decomposes unreacted hydride, ensuring the product amine is deprotonated and partitions effectively into the organic layer.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Summary of Reductive Amination Conditions

| Carbonyl Substrate | Reducing Agent | Solvent | Temp | Time | Typical Yield |

| Aliphatic Aldehydes | NaBH(OAc)₃ (1.5 eq) | DCE + AcOH | RT | 2–4 h | 85–95% |

| Aromatic Aldehydes | NaBH(OAc)₃ (1.5 eq) | DCE + AcOH | RT | 2–6 h | 80–90% |

| Aliphatic Ketones | NaBH(OAc)₃ (2.0 eq) | DCE + AcOH | RT | 12–24 h | 70–85% |

Direct C–H Functionalization of the Thiophene Core

Mechanistic Rationale

Traditional cross-coupling requires the pre-installation of a halogen or boronic acid on the thiophene ring. Direct Palladium-catalyzed C–H arylation bypasses this requirement, significantly streamlining the synthesis[3].

The addition of Pivalic Acid (PivOH) is the critical parameter in this transformation. PivOH acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) mechanism[6],[7]. By forming an Ar-Pd(II)-pivalate intermediate, the pivalate ligand acts as an intramolecular base, abstracting the thiophene proton simultaneously with the formation of the Pd–C bond. This six-membered transition state drastically lowers the activation energy required for C–H cleavage[6]. Furthermore, regioselectivity (α vs. β arylation) can be strictly controlled by the choice of the phosphine or bipyridyl ligand[8].

Workflow Diagram

Concerted Metalation-Deprotonation (CMD) cycle for Pd-catalyzed C-H arylation.

Step-by-Step Protocol: Pd-Catalyzed C–H Arylation

Note: If the primary amine is unprotected, it is highly recommended to transiently protect it (e.g., as a Boc-carbamate) prior to this step to prevent competitive coordination to the Palladium catalyst.

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(Boc-2-aminoethyl)thiophene-3-carboxamide (1.0 mmol, 1.0 eq), Aryl Bromide (1.2 mmol, 1.2 eq), Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 eq), and Pivalic Acid (PivOH) (0.3 mmol, 30 mol%)[6].

-

Catalyst Loading: Add Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%).

-

Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat 3 times).

-

Causality: Pd(0) intermediates are highly sensitive to oxidation. Strict anaerobic conditions are mandatory to prevent catalyst deactivation and homocoupling of the aryl bromide.

-

-

Reaction: Add anhydrous N,N-Dimethylacetamide (DMA) (5 mL) via syringe. Replace the septum with a Teflon screw cap and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours.

-

IPC: Cool to room temperature, sample 10 µL, dilute in Acetonitrile, filter through a micro-syringe filter, and analyze via LC-MS to verify the consumption of the thiophene starting material.

-

Workup: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove Pd-black and inorganic salts. Wash the organic filtrate with water (3 × 20 mL) to remove the DMA solvent, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Quantitative Summary of Pd-Catalyzed C–H Arylation Conditions

| Aryl Halide | Catalyst System | Additive / Base | Solvent | Temp | Typical Yield | Regioselectivity |

| Aryl Bromides (EDG) | Pd(OAc)₂ (5 mol%), PCy₃ | PivOH (30 mol%), K₂CO₃ | DMA | 100 °C | 75–90% | High (C5 preference) |

| Aryl Bromides (EWG) | Pd(OAc)₂ (5 mol%), PCy₃ | PivOH (30 mol%), K₂CO₃ | DMA | 100 °C | 60–80% | High (C5 preference) |

| Aryl Iodides | Pd(OAc)₂ (2 mol%), Ag₂CO₃ | None (Ag acts as scavenger) | DMF | 80 °C | 70–85% | Moderate to High |

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.unipd.it [research.unipd.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Coordination Chemistry of N-(2-Aminoethyl)thiophene-3-carboxamide – Synthesis, Characterization, and Therapeutic Applications

Executive Summary

As drug development increasingly turns to metallo-pharmaceuticals to overcome resistance mechanisms, the rational design of organic ligands is paramount. The thiophene nucleus is widely recognized as a "privileged pharmacophore" in medicinal chemistry due to its lipophilicity and ability to participate in crucial hydrogen bonding and π-π stacking interactions at drug-receptor sites[1]. By functionalizing the thiophene-3-carboxamide scaffold with an ethylenediamine-like tail, we obtain N-(2-Aminoethyl)thiophene-3-carboxamide (CAS No. 953726-33-5)[2]. This molecule acts as a highly versatile bidentate ligand, capable of forming robust, biologically active transition metal complexes. This application note details the mechanistic rationale, standardized synthesis protocols, and characterization frameworks for utilizing this ligand in advanced coordination chemistry.

Mechanistic Rationale & Coordination Dynamics

The efficacy of a metallo-drug depends heavily on the thermodynamic stability and kinetic inertness of the metal-ligand complex in biological fluids. N-(2-Aminoethyl)thiophene-3-carboxamide offers a highly tunable coordination environment:

-

Primary Amine (–NH₂): Acts as a strong σ-donor, anchoring the metal center (e.g., Cu²⁺, Ni²⁺, Co²⁺).

-

Amide Linkage (–CONH–): Exhibits pH-dependent coordination. Under neutral or mildly acidic conditions, the amide oxygen typically coordinates. However, under mildly basic conditions, the amide nitrogen deprotonates, shifting to a highly stable N,N-bidentate chelation mode that forms a favored 5-membered metallacycle.

-

Thiophene Sulfur: While the sulfur atom in the thiophene ring has potential coordination sites[1], steric constraints in the 3-carboxamide geometry generally preclude its direct coordination to the same metal center, leaving it free to facilitate lipophilic interactions and DNA intercalation[3].

Experimental Methodology: Synthesis of the Cu(II) Complex

The following self-validating protocol outlines the synthesis of the Copper(II) complex, optimized for high yield and phase purity.

Step-by-Step Protocol:

-

Ligand Solubilization: Dissolve 1.0 mmol (170.23 mg) of N-(2-Aminoethyl)thiophene-3-carboxamide[2] in 15 mL of absolute methanol.

-

Causality: Methanol is selected because it solubilizes both the organic ligand and inorganic metal salts, ensuring a homogeneous reaction environment while being easily removed during isolation.

-

-

Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute methanol. Add this solution dropwise to the stirring ligand solution at 25°C.

-

Causality: Dropwise addition prevents localized supersaturation, mitigating the formation of kinetic polymeric species and favoring the thermodynamically stable monomeric[Cu(L)Cl(H₂O)] complex.

-

-

pH-Directed Chelation: Continuously monitor the pH. Add 0.1 M methanolic NaOH dropwise until the pH stabilizes at 7.8–8.0.

-

Causality: The targeted basic pH forces the deprotonation of the weakly acidic amide nitrogen. This is the critical step that switches the coordination from the weaker N,O mode to the robust N,N mode, significantly increasing the complex's stability constant.

-

-

Thermal Maturation: Reflux the mixture at 60°C for 4 hours.

-

Validation System: A distinct visual shift from light blue to deep green/purple serves as an immediate, self-validating indicator of successful nitrogen coordination, reflecting the altered ligand field splitting parameter (

).

-

-

Isolation: Cool the solution to 4°C overnight. Filter the resulting microcrystalline precipitate, wash sequentially with cold methanol and diethyl ether, and dry under vacuum for 12 hours.

Workflow for the synthesis of transition metal complexes using the thiophene ligand.

Characterization & Validation System

To ensure scientific integrity, the synthesized complex must be validated through spectroscopic techniques. The table below summarizes the expected quantitative data shifts that confirm successful N,N-bidentate coordination.

| Analytical Technique | Free Ligand | Cu(II) Complex | Mechanistic Implication |

| FT-IR: ν(N-H) primary amine | ~3350, 3280 cm⁻¹ | ~3200, 3150 cm⁻¹ | Red-shift and broadening confirm primary amine coordination to Cu(II). |

| FT-IR: ν(N-H) amide | ~3100 cm⁻¹ | Disappears | Confirms deprotonation and coordination of the amide nitrogen. |

| FT-IR: ν(C=O) amide I | ~1650 cm⁻¹ | ~1610 cm⁻¹ | Shift due to increased electron delocalization upon N-coordination. |

| UV-Vis: d-d transition | None | ~620 nm | Emergence of d-d band indicates a square planar or distorted octahedral geometry. |

| UV-Vis: LMCT | ~280 nm (π-π*) | ~380 nm | Ligand-to-Metal Charge Transfer confirms the covalent character of the N-Cu bond. |

Applications in Drug Development

Transition metal complexes of thiophene derivatives have shown profound biological activities, particularly as antibacterial, antifungal, and anticancer agents[4].

-

Targeted DNA Cleavage: The planar thiophene ring facilitates intercalation into the DNA base pairs[1]. Once localized, the redox-active Cu(II) center can undergo cycling to Cu(I) in the presence of cellular reductants (e.g., glutathione or ascorbate). This Fenton-like reaction generates Reactive Oxygen Species (ROS), leading to targeted oxidative DNA cleavage and subsequent apoptosis in cancer cells[3].

-

Antimicrobial Action: Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increased lipophilicity enhances the penetration of the complex through the lipid layers of bacterial cell membranes, disrupting enzymatic activity[4].

Proposed mechanism of action for Cu(II)-mediated DNA cleavage and apoptosis.

References

-

Benchchem. "Thiophene-3-carboxaldoxime." Benchchem.1

-

ResearchGate. "Transition metal complexes of symmetrical and asymmetrical Schiff bases as antibacterial, antifungal, antioxidant, and anticancer agents: Progress and prospects." ResearchGate. 4

-

ChemScene. "953726-33-5 | N-(2-Aminoethyl)thiophene-3-carboxamide." ChemScene. 2

-

ResearchGate. "A Review on Anticancer Activities of Thiophene and Its Analogs." ResearchGate. 3

Sources

Application Note: Chemoselective Acylation of N-(2-Aminoethyl)thiophene-3-carboxamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

N-(2-Aminoethyl)thiophene-3-carboxamide (CAS: 953726-33-5) is a versatile, commercially available bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. The molecule presents a classic chemoselectivity challenge: it contains both a primary aliphatic amine and a primary heteroaromatic carboxamide.

For drug development applications, researchers often need to selectively acylate the primary amine while leaving the thiophene carboxamide intact.

The Causality of Chemoselectivity: The success of this selective acylation relies on the fundamental difference in nucleophilicity between the two nitrogen atoms[2].

-

The Aliphatic Amine: The lone pair of electrons on the 2-aminoethyl group is localized in an

orbital (pKa ~9–10). It is highly nucleophilic and readily attacks electrophilic carbonyl species. -

The Primary Amide: The lone pair on the carboxamide nitrogen is delocalized into the adjacent carbonyl